Diclosulam

Catalog No.
S617487
CAS No.
145701-21-9
M.F
C13H10Cl2FN5O3S
M. Wt
406.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diclosulam

CAS Number

145701-21-9

Product Name

Diclosulam

IUPAC Name

N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide

Molecular Formula

C13H10Cl2FN5O3S

Molecular Weight

406.2 g/mol

InChI

InChI=1S/C13H10Cl2FN5O3S/c1-2-24-13-17-9(16)6-10-18-12(19-21(10)13)25(22,23)20-11-7(14)4-3-5-8(11)15/h3-6,20H,2H2,1H3

InChI Key

QNXAVFXEJCPCJO-UHFFFAOYSA-N

SMILES

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)F

Synonyms

N-(2,6-Dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide; Spider (Herbicide); Strongarm; XDE 564

Canonical SMILES

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)F

Diclosulam is a synthetic herbicide belonging to the sulfonamide class, primarily used for controlling broadleaf weeds in various agricultural settings, particularly soybean crops. Its chemical structure is represented by the formula C13H10Cl2FN5O3SC_{13}H_{10}Cl_{2}FN_{5}O_{3}S, indicating the presence of multiple functional groups that contribute to its herbicidal properties. Diclosulam operates by inhibiting specific biochemical pathways in plants, leading to their death while being relatively safe for crops like soybeans .

As mentioned earlier, diclosulam inhibits the enzyme ALS in susceptible weeds. ALS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development []. By binding to the ALS enzyme, diclosulam disrupts this vital pathway, leading to an accumulation of toxic precursors and ultimately causing cell death in targeted weeds [].

Diclosulam is considered to be moderately toxic to humans with an oral LD50 (lethal dose for 50% of test population) exceeding 2000 mg/kg body weight in rats []. However, it can be irritating to the skin, eyes, and respiratory system. Proper personal protective equipment (PPE) should be worn when handling the compound [].

Broad-Spectrum Weed Control:

Research demonstrates diclosulam's effectiveness against a broad spectrum of weeds, including both broadleaf and grassy species. Studies have evaluated its efficacy on crops like peanuts and soybeans, finding significant reductions in weed populations compared to unweeded controls [1, 2]. This improved weed control translates to increased crop yields and economic benefits for farmers.

  • Source 1: Effect of Diclosulam pre-emergence herbicide on weed dynamics, yield and economics of groundnut (Arachis hypogaea L.):
  • Source 2: Efficacy of diclosulam on weeds and yield of soybean

Application Timing and Methods:

Research explores the optimal timing and application methods for diclosulam to maximize its effectiveness and minimize crop damage. Studies investigate both pre-emergence (applied before weeds emerge) and post-emergence (applied after weeds emerge) applications. Pre-emergence application appears promising, with minimal crop phytotoxicity (adverse effects on plants) reported in some studies [3].

  • Source 3: Sequential application of diclosulam and cycloxydim for weed control in peanut (Arachis hypogaea L.)
That are crucial for its activity and degradation. It is known to participate in oxidation reactions, which can affect its stability and efficacy in the environment. For instance, it can be oxidized under certain conditions to form different metabolites, which may have varying levels of biological activity . Additionally, diclosulam can interact with soil microorganisms, influencing its degradation and persistence in agricultural soils .

The biological activity of diclosulam is primarily attributed to its ability to inhibit the enzyme acetolactate synthase, which is essential for branched-chain amino acid synthesis in plants. This inhibition disrupts protein synthesis and leads to plant death. Studies have shown that diclosulam is effective against a wide range of broadleaf weeds, including morningglories and cocklebur, making it a valuable tool for weed management in soybean cultivation . Furthermore, its application has been linked to changes in soil microbial communities, which can affect nutrient cycling and soil health .

Diclosulam can be synthesized through several methods involving condensation reactions of 2,6-dichloroanilines with other chemical precursors. One notable method involves using organic solvents to facilitate the reaction between these anilines and sulfonamide derivatives. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product .

Diclosulam is primarily used as a pre-emergent herbicide in agriculture to control annual and perennial broadleaf weeds. Its application is particularly significant in soybean farming, where it helps improve crop yield by reducing competition from weeds. Additionally, diclosulam has potential applications in other crops and non-crop areas due to its effectiveness against a wide spectrum of weeds . Its role in enhancing soil health by promoting certain microbial activities has also been explored .

Research on diclosulam has highlighted its interactions with various environmental factors and organisms. Studies indicate that diclosulam can influence soil microbial communities, potentially enhancing nitrogen fixation and affecting carbon cycling processes . Furthermore, interaction studies have shown that the presence of diclosulam can alter the degradation rates of other pesticides in soil environments, indicating complex interactions within agroecosystems .

Several compounds share similarities with diclosulam regarding their chemical structure or herbicidal activity. Below is a comparison highlighting their uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
CloransulamC₁₃H₁₀Cl₂FN₅O₃SHerbicide for broadleaf weedsSimilar mechanism but different efficacy
SulfentrazoneC₁₃H₁₁ClF₃N₅O₂SHerbicide for various cropsDifferent target site; more selective
FlumioxazinC₁₂H₁₃ClF₂N₄O₂SBroad-spectrum herbicideTargets different growth stages
TrifloxysulfuronC₁₄H₁₃ClF₂N₄O₂SSelective herbicideUnique sulfonylurea structure

Diclosulam stands out due to its specific action on acetolactate synthase and its effectiveness against certain resistant weed species. Its unique combination of chemical properties allows for targeted application with minimal impact on non-target crops like soybeans .

XLogP3

3.3

Melting Point

218-221 °C(lit.)

UNII

6X5DO0I08Z

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (94.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

145701-21-9

Wikipedia

Diclosulam

Dates

Modify: 2023-08-15
1. Zabik JM, van Wesenbeeck IJ, Peacock AL, Kennard LM, Roberts DW. Terrestrial field dissipation of diclosulam at four sites in the United States. J Agric Food Chem. 2001 Jul;49(7):3284-90. doi: 10.1021/jf001236p. PMID: 11453764.

2. van Wesenbeeck IJ, Peacock AL, Havens PL. Measurement and modeling of diclosulam runoff under the influence of simulated severe rainfall. J Environ Qual. 2001 Mar-Apr;30(2):553-60. doi: 10.2134/jeq2001.302553x. PMID: 11285917.

3. Yoder RN, Huskin MA, Kennard LM, Zabik JM. Aerobic metabolism of diclosulam on U.S. and South American soils. J Agric Food Chem. 2000 Sep;48(9):4335-40. doi: 10.1021/jf9911848. PMID: 10995360.

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